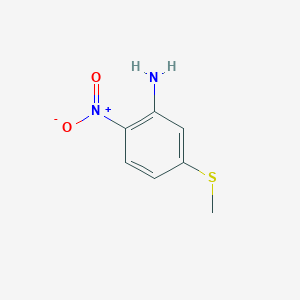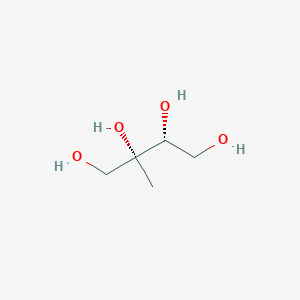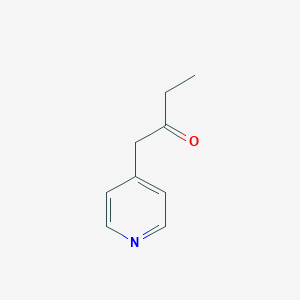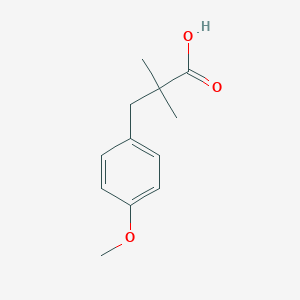
5-(Methylsulfanyl)-2-nitroaniline
Descripción general
Descripción
5-(Methylsulfanyl)-2-nitroaniline, also known as MSNA, is a heterocyclic compound derived from aniline and sulfuric acid. It is a colorless crystalline solid with a melting point of 68-70 °C and a boiling point of 200 °C. MSNA is an important intermediate for the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of rubber and plastic materials, and as a corrosion inhibitor in some industrial processes.
Aplicaciones Científicas De Investigación
Molecular Electronics
5-(Methylsulfanyl)-2-nitroaniline: has potential applications in the field of molecular electronics, particularly as a component in molecular switches . These switches can exist in multiple stable states and can be altered by external stimuli, which is fundamental for the development of molecular logic gates capable of performing logical and arithmetic operations.
Metallacarboranes Synthesis
The compound is used in the synthesis of metallacarboranes, where it acts as a substituent that contributes to the stabilization of the molecule through intramolecular hydrogen and chalcogen bonds . This is crucial for the creation of symmetrically and unsymmetrically substituted derivatives with specific structural and electronic properties.
Cytotoxic Activity
Derivatives of 5-(Methylsulfanyl)-2-nitroaniline have been studied for their cytotoxic activity against cancer cell lines . The breakdown products of these derivatives, particularly isothiocyanates, show promising results in inhibiting the growth of lung and breast cancer cells.
Glucosinolate Research
In the context of glucosinolate research, 5-(Methylsulfanyl)-2-nitroaniline derivatives are identified and analyzed for their role in plant defense mechanisms and potential anticancer properties . The compound’s derivatives are part of a broader class of organic compounds that are being studied for their natural bioactivity.
Organic Synthesis
This compound is also involved in organic synthesis pathways, where it serves as a building block for more complex molecules. Its presence in the synthetic pathway is crucial for the formation of various organic compounds with diverse applications .
Medicinal Chemistry
In medicinal chemistry, 5-(Methylsulfanyl)-2-nitroaniline is explored for its role in the synthesis of benzimidazole derivatives, which are known to control or inhibit indocyanine 2, 3-dioxygenase (IDO) activity . IDO inhibitors have therapeutic potential in treating diseases such as cancer and infections.
Chemical Reference Material
The compound is available as a high-quality chemical reference material, which is essential for laboratory analysis and proficiency testing in various research applications . It ensures the accuracy and reliability of experimental results.
Propiedades
IUPAC Name |
5-methylsulfanyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJZKYOSJGALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)-2-nitroaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)


![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)




